7-Dehydrologanin tetraacetate is a complex organic compound with the molecular formula and a molecular weight of approximately 520.52 g/mol. This compound is derived from loganin, a glycoside that plays a significant role in various biological activities. The tetraacetate derivative is notable for its potential applications in pharmacology and as a precursor in the synthesis of other bioactive compounds.
7-Dehydrologanin tetraacetate can be isolated from various plant species, particularly those belonging to the family of Strychnos. Loganin, from which it is derived, is known to occur in plants such as Strychnos dinklagei and has been studied for its medicinal properties, including antioxidant and anti-inflammatory effects .
This compound falls under the category of iridoid glycosides, which are secondary metabolites characterized by their cyclopentane ring structure. Iridoids are known for their diverse pharmacological activities, making them valuable in both traditional and modern medicine.
The synthesis of 7-Dehydrologanin tetraacetate involves several steps, primarily focusing on the acetylation of loganin or its precursors. The key methods include:
The synthesis may require specific conditions such as temperature control and inert atmosphere (e.g., nitrogen) to prevent oxidation. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
7-Dehydrologanin tetraacetate features a complex molecular structure characterized by multiple functional groups, including ester functionalities due to the acetylation process. The structure can be represented as follows:
The compound’s structural data includes:
7-Dehydrologanin tetraacetate can undergo various chemical reactions typical for iridoid glycosides:
These reactions can be studied using chromatographic techniques to monitor changes in concentration over time and identify reaction products .
The mechanism of action for 7-Dehydrologanin tetraacetate involves several pathways:
Studies have shown that compounds related to iridoids exhibit significant biological activity at micromolar concentrations, indicating their potency .
Relevant analyses include spectroscopic methods that reveal functional group presence and molecular interactions .
7-Dehydrologanin tetraacetate has several scientific uses:
The systematic IUPAC name for 7-dehydrologanin tetraacetate is methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate [4] [6] [9]. This name precisely defines its tetracyclic structure and multiple chiral centers. The compound belongs to the iridoid glycoside family, characterized by a cyclopenta[c]pyran (iridoid) core fused to a glucose moiety. The stereochemical configuration is critical for biological activity, with absolute configurations specified at seven stereocenters: C1 (S), C4a (S), C7 (R), C7a (S) in the iridoid unit, and C2′ (S), C3′ (R), C4′ (S), C5′ (R), C6′ (R) in the glycosidic portion [6] [9]. The glucose subunit is fully acetylated at O3′, O4′, O5′, and O6′, while C7–C8 bond dehydrogenation introduces an α,β-unsaturated enol ether system, a key modification differentiating it from loganin [8] [9].
Table 1: Stereochemical Descriptors of 7-Dehydrologanin Tetraacetate
Structural Feature | Stereochemical Descriptor | Biological Implication |
---|---|---|
Iridoid Core (C1, C4a, C7, C7a) | (1S,4aS,7R,7aS) | Dictates three-dimensional shape |
Glucose Unit (C2′, C3′, C4′, C5′) | (2′S,3′R,4′S,5′R) | Determines glycosidic bond orientation |
Acetylation Sites | O3′, O4′, O5′, O6′ | Enhances lipophilicity |
C7–C8 Bond | Dehydrogenated | Introduces conjugated system |
7-Dehydrologanin tetraacetate has the molecular formula C₂₅H₃₂O₁₄ and a monoisotopic mass of 556.1792 Da [1] [4] [6]. High-resolution mass spectrometry (HRMS) confirms this composition, with observed m/z signals at 557.18648 [M+H]⁺ (Δ = 1.3 ppm error) and 579.16842 [M+Na]⁺ (Δ = 0.8 ppm error) [6] [10]. The compound exhibits a characteristic mass defect of −0.0208 Da (calculated as exact mass − nominal mass), attributable to oxygen-rich composition (14 oxygen atoms) and low hydrogen content [10].
Collision-induced dissociation (CID) mass spectra reveal key fragmentation pathways:
Table 2: High-Resolution Mass Spectral Data
Adduct Type | m/z (Observed) | m/z (Calculated) | Error (ppm) | Predicted CCS (Ų) |
---|---|---|---|---|
[M+H]⁺ | 557.18648 | 557.18658 | −0.18 | 213.1 |
[M+Na]⁺ | 579.16842 | 579.16852 | −0.17 | 214.8 |
[M-H]⁻ | 555.17192 | 555.17205 | −0.23 | 220.5 |
The Kendrick mass defect (KMD) for C₂₅H₃₂O₁₄ is 0.025 u when scaled to CH₂=14.0000 Da, aiding its identification in complex mixtures alongside other acetylated iridoids [10].
Despite extensive structural characterization, no single-crystal X-ray structure of 7-dehydrologanin tetraacetate has been reported to date [3] [5]. This gap arises from challenges in obtaining diffraction-quality crystals due to:
Indirect insights into its conformation derive from:
Theoretical modeling (DFT/MM) suggests a twisted boat conformation for the dihydropyran ring and a β-glucose chair for the tetraacetylated sugar. The C7–C8 double bond induces planarity in the iridoid core, reducing conformational flexibility by 40% compared to loganin [5] [8].
7-Dehydrologanin tetraacetate is biosynthetically derived from loganin (C₁₇H₂₆O₁₀), a key intermediate in secoiridoid and monoterpenoid indole alkaloid pathways [8]. Structural differences critically alter physicochemical properties:
Table 3: Structural and Functional Comparison with Loganin
Property | 7-Dehydrologanin Tetraacetate | Loganin | Impact of Modification |
---|---|---|---|
Molecular Formula | C₂₅H₃₂O₁₄ | C₁₇H₂₆O₁₀ | +8 carbons, +4 oxygens |
Molecular Weight | 556.5 g/mol | 390.4 g/mol | Increased steric bulk |
Acetylation Sites | Four acetyl groups (O3′, O4′, O5′, O6′) | None (free hydroxyls) | Enhanced lipophilicity (logP +2.34 vs −1.2) |
C7–C8 Bond | Unsaturated (enol ether) | Saturated | Extended conjugation (UV λₘₐₓ 235 nm) |
Glycosidic Linkage | β-configuration retained | β-configuration | Unaltered receptor recognition |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0